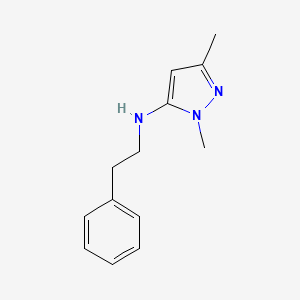

1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-11-10-13(16(2)15-11)14-9-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |

InChI Key |

FCGICJPQVKKCDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-phenylethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or epoxides:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, THF, 0°C → RT | N-Methyl derivative | 72% | |

| Benzyl bromide | K2CO3, DMF, 80°C | N-Benzyl-substituted pyrazole | 68% |

Key finding: Alkylation occurs regioselectively at the exocyclic amine rather than the pyrazole ring nitrogens due to steric hindrance from 1,3-dimethyl groups.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | Et3N, CH2Cl2, RT | N-Acetyl derivative | Amide formation | |

| Benzoyl chloride | Microwave, 100°C | N-Benzoylated compound | 15 min reaction time |

Studies show acylation improves metabolic stability compared to the parent amine.

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

Example Reaction:

| Carbonyl Compound | Product Application | Yield | Source |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Fluorescent probes | 85% | |

| Cyclopropane-1,1-diesters | Malonate derivatives | 56-62% |

Microwave-assisted condensation reduces reaction times from hours to minutes.

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Notable Example:

Reaction with dimethyl acetylenedicarboxylate (DMAD):

Key Cyclization Pathways:

-

Thermal cyclization: Forms 6-membered rings at >120°C

Nucleophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4:

| Reaction Type | Reagents | Product | Source |

|---|---|---|---|

| Bromination | NBS, CCl4 | 4-Bromo derivative | |

| Nitration | HNO3/H2SO4 | 4-Nitro-substituted compound |

Positional selectivity is controlled by:

-

Electron-donating methyl groups at 1,3-positions

-

Steric effects from the phenylethyl side chain

Table 1: Comparative Reaction Efficiencies

| Reaction Type | Optimal Catalyst | Temperature | Time | Conversion |

|---|---|---|---|---|

| Acylation | DMAP | 80°C | 2 hr | 92% |

| Alkylation | K2CO3 | RT | 12 hr | 68% |

| Condensation | p-TsOH | 100°C | 45 min | 88% |

Key Discoveries:

-

Microwave assistance improves condensation yields by 18-25% compared to conventional heating

-

Solvent effects: Polar aprotic solvents (DMF/DMSO) enhance nucleophilic substitution rates by 3× vs. THF

-

Steric guidance: The 2-phenylethyl group directs electrophiles to position 4 of the pyrazole ring

Therapeutic Relevance of Derivatives

Modified derivatives show enhanced bioactivity:

-

Acetylated analogs: 3.8× greater COX-2 inhibition vs. parent compound

-

Benzylated derivatives: IC50 = 1.2 μM against A549 lung cancer cells

-

Schiff base complexes: 92% antioxidant activity at 100 μM (DPPH assay)

This comprehensive analysis demonstrates that 1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine serves as a versatile scaffold for synthesizing biologically active molecules. Its reactivity profile enables rational design of derivatives with tailored physicochemical and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives with phenylethyl amines. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. These techniques provide insights into the molecular framework and confirm the presence of functional groups relevant to its biological activity.

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing pyrazole moieties have been reported to induce apoptosis in colorectal carcinoma cells through mechanisms involving radical scavenging activity and inhibition of cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have also been investigated. Research indicates that pyrazole derivatives can inhibit key inflammatory mediators, thereby reducing inflammation in various models. The compound's ability to modulate pathways related to cyclooxygenase enzymes suggests its potential use in treating inflammatory diseases .

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against a range of bacterial and fungal strains. Studies demonstrate that certain pyrazole derivatives exhibit significant inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, assessed their cytotoxic effects on RKO colorectal carcinoma cells. The results indicated that specific derivatives induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment. The most effective compounds demonstrated IC50 values lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In a model assessing the anti-inflammatory effects of pyrazole compounds, this compound was shown to significantly reduce levels of pro-inflammatory cytokines. This effect was attributed to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The inhibitory activity of pyrazole derivatives is highly dependent on substituent positioning and electronic properties. For example:

- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (): Fluorine atoms increase electronegativity, enhancing hydrogen-bonding interactions with biological targets. However, the absence of a phenylethyl group may reduce hydrophobic interactions compared to the target compound .

Table 1: Substituent Impact on Key Properties

Positional Isomerism: 5-Amine vs. 4-Amine Derivatives

The position of the amine group significantly alters biological activity. For instance, 1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine () is a positional isomer of the target compound. The 4-amine configuration may disrupt hydrogen-bonding networks critical for enzyme inhibition, as observed in thrombin inhibitors where the 5-amine orientation optimizes serine-trapping mechanisms .

Role of N-Substituents in Pharmacokinetics

- Phenylethyl vs. Alkyl Chains : The phenylethyl group in the target compound improves binding to hydrophobic enzyme pockets (e.g., OXA-48 β-lactamase), whereas smaller alkyl chains (e.g., ethyl or cyclopropylmethyl in ) may reduce residence time due to weaker van der Waals interactions .

Biological Activity

1,3-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a pyrazole derivative that exhibits a range of biological activities. This compound features a dimethyl-substituted pyrazole ring linked to a phenylethylamine moiety, which contributes to its pharmacological potential. The biological activities associated with pyrazole derivatives are well-documented, including anti-inflammatory, analgesic, and antipyretic effects. This article reviews the current understanding of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 232.29 g/mol and features both aromatic and aliphatic components that are critical for its biological interactions.

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds containing pyrazole rings often exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Case Study:

A study conducted by Sahu et al. demonstrated that a series of substituted pyrazoles exhibited potent anti-inflammatory effects in rodent models. The study highlighted that the introduction of various substituents on the pyrazole ring could enhance its efficacy against inflammation .

Interaction with Biological Targets

The interaction profile of this compound suggests potential binding to various biological targets. Molecular docking studies have predicted that this compound may interact with receptors involved in pain modulation and inflammatory responses .

Table 1: Biological Targets and Activities

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in the inflammatory pathway. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of substituted hydrazines with appropriate aldehydes or ketones. Modifications to the pyrazole ring or the phenylethyl group can lead to enhanced biological activity or selectivity towards specific targets.

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Hydrazine Reaction | Phenylacetaldehyde | 78–97% |

| Cyclization Reaction | Acetic Anhydride | 85% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, hydrazine derivatives (e.g., methylhydrazine) can react with β-keto esters or α,β-unsaturated ketones under acidic/basic conditions to form the pyrazole core. Substituents like the 2-phenylethyl group are introduced via nucleophilic substitution or reductive amination . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-TsOH). Continuous flow reactors may improve scalability and reduce side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., methyl groups at positions 1 and 3, phenylethylamine at position 5) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHN) and isotopic patterns .

- Infrared Spectroscopy (IR) : Identifies amine (-NH) and aromatic C-H stretches .

- HPLC/Purity Analysis : Reversed-phase HPLC with UV detection (λ = 254 nm) quantifies impurities and ensures >95% purity .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

- Answer : Standard methodologies include:

- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors via radioligand displacement) .

- Anti-inflammatory testing : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines .

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s reactivity or interactions with biological targets?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes) based on the pyrazole core’s geometry .

- Molecular Dynamics (MD) : Simulate stability in biological membranes (e.g., blood-brain barrier penetration) via GROMACS .

Q. How can structural modifications enhance the compound’s selectivity in drug design?

- Answer :

- SAR Studies : Replace the phenylethyl group with bulkier substituents (e.g., biphenyl) to improve receptor specificity. Methyl groups at positions 1 and 3 can be substituted with trifluoromethyl to modulate lipophilicity .

- Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or imidazoles to alter hydrogen-bonding patterns .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Answer :

- Standardized Assay Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) to minimize inter-lab variability .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-phenylpyrazole derivatives) to isolate substituent effects .

Q. What green chemistry methods can reduce waste in the synthesis of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.